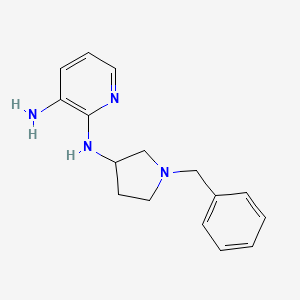

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Übersicht

Beschreibung

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a valuable building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with 1-benzylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Curtius Rearrangement and Isocyanate Formation

This compound participates in Curtius rearrangement when treated with triphosgene [OC(OCCl₃)₂] or diphenylphosphoryl azide (DPPA). The reaction generates 1-benzyl-3-isocyanatopyrrolidine intermediates, which are critical for synthesizing urea derivatives (Scheme 1) .

Key steps :

-

Amine activation : The primary amine reacts with triphosgene to form an isocyanate.

-

In situ trapping : The isocyanate reacts with diaminomaleonitrile (DAMN) to yield urea intermediates.

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Isocyanate formation | Triphosgene, DCM, 0–25°C | 1-Benzyl-3-isocyanatopyrrolidine | 60–75% |

| Urea synthesis | DAMN, TEA, RT | Substituted urea derivatives | 50–65% |

Cyclization Reactions

The diamine moiety facilitates cyclization with aldehydes or carbonyl compounds. For example, treatment with 3-hydroxybenzaldehyde under iodine catalysis produces purine-8-one derivatives (Scheme 2) .

Mechanism :

-

Nucleophilic attack by the amine on the aldehyde carbonyl.

-

Subsequent cyclization and aromatization via iodine-mediated oxidation.

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | I₂ (catalytic), TEA, 100°C | 7H-Purin-8(9H)-one | >90% |

Cross-Coupling Reactions

The pyridine and pyrrolidine groups enable palladium-catalyzed cross-coupling. For instance, carboamination reactions with aryl halides yield functionalized pyrrolidines (Scheme 3) .

Key features :

-

Syn-insertion : Alkene insertion into the Pd–N bond.

-

Reductive elimination : Forms C–C bonds with high diastereoselectivity.

| Catalyst | Substrate | Product | Diastereoselectivity |

|---|---|---|---|

| Pd(OAc)₂ | Aryl bromides | 2,5-Disubstituted pyrrolidines | 85:15 (cis:trans) |

Hydrogenation and Reductive Functionalization

Selective hydrogenation using sodium cyanoborohydride (NaBH₃CN) cleaves specific C–N bonds while preserving the pyrrolidine ring (Scheme 4) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine | NaBH₃CN, MeOH, RT | 3-(1-Benzylpyrrolidin-2-yl)-N-methylpyridin-2-amine | 89% |

Stereoselective Modifications

The chiral pyrrolidine center allows stereocontrolled reactions. For example, asymmetric lithiation using (–)-sparteine or BOX ligands achieves enantioselective alkylation (Table 1) .

| Ligand | Temperature | Product (Configuration) | ee (%) |

|---|---|---|---|

| (–)-Sparteine | –40°C | (S)-2-Alkylpyrrolidine | 92 |

| Ni/BOX | –20°C | (R)-3-Alkylpyrrolidine | 88 |

Comparative Reactivity

The benzyl-pyrrolidine substituent enhances stability and directs reactivity compared to analogues (Table 2) :

| Compound | Reactivity Profile |

|---|---|

| N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine | Lower diastereoselectivity in cross-coupling |

| N-(4-Methylpyridin-2-yl)benzeneamine | No cyclization with aldehydes |

| This compound | Superior yields in Curtius rearrangement and purine synthesis |

Wissenschaftliche Forschungsanwendungen

Key Structural Features

- Pyridine Ring : Provides electron-rich characteristics conducive to interactions with various biomolecules.

- Pyrrolidine Moiety : Contributes to the compound's conformational flexibility, impacting its binding affinity to targets.

- Benzyl Group : Enhances lipophilicity, potentially improving bioavailability.

Anti-Cancer Research

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine has shown promise as an anti-cancer agent. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Its ability to modulate signaling pathways involved in tumor growth makes it a candidate for further pharmacological studies aimed at developing targeted therapies.

Neurological Disorders

Due to its structural similarity to known bioactive compounds, this compound is being investigated for potential applications in treating neurological disorders. It may interact selectively with receptors involved in neurotransmission, influencing pathways related to cognitive function and mood regulation.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it valuable for synthesizing derivatives that may possess enhanced biological properties.

Case Study 1: Anti-Cancer Activity

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was observed that the compound exhibited significant inhibition of cell proliferation in breast and lung cancer models. The mechanism of action was linked to the induction of apoptosis through the modulation of apoptotic signaling pathways.

Case Study 2: Neurological Effects

Research investigating the compound's effects on neuronal cells indicated potential neuroprotective properties. In vitro assays demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its utility in developing treatments for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine include:

- This compound derivatives

- Other pyridine-2,3-diamine compounds

- Pyrrolidine-containing compounds

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, also known as (S)-N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, is a compound with significant potential in pharmacological applications, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that highlight its efficacy.

- Molecular Formula : C16H20N4

- Molecular Weight : 268.36 g/mol

- CAS Number : 1421013-61-7

The primary mechanism of action for this compound involves its role as an AChE inhibitor. AChE is crucial in the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of this neurotransmitter, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated the compound's significant AChE inhibitory activity. For example, a study found that derivatives of benzylpyridinium compounds exhibited potent AChE inhibition with IC50 values in the nanomolar range. Specifically, compounds with a similar structure to this compound showed IC50 values as low as 7.5 nM, indicating high potency compared to established drugs like donepezil (IC50 = 14 nM) .

Antioxidant Activity

In addition to its role as an AChE inhibitor, this compound has demonstrated antioxidant properties. The compound's ability to scavenge free radicals was assessed using the ABTS assay, where it exhibited moderate antioxidant activity. This dual action—enhancing cholinergic function while mitigating oxidative stress—positions it as a promising candidate for multi-target therapies in Alzheimer's treatment .

Table 1: Summary of Biological Assays for this compound

| Study | Assay Type | Result | Reference |

|---|---|---|---|

| 1 | AChE Inhibition | IC50 = 7.5 nM | |

| 2 | Antioxidant Activity | Moderate scavenging ability | |

| 3 | Neuroprotective | Reduced amyloid β aggregation |

Additional Findings

Research also indicates that compounds structurally related to this compound can inhibit amyloid β aggregation—a hallmark of Alzheimer's pathology. This suggests that such compounds may not only improve cholinergic transmission but also directly combat one of the disease's underlying causes .

Eigenschaften

IUPAC Name |

2-N-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCTBVOMHSTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.